2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride

Chemical purity Salt-form comparison Procurement specification

Avoid experimental variability. Using the monohydrochloride salt (CAS 1354940-75-2) is critical for replicating the Temple et al. (1983) anticancer scaffold; the free base (CAS 102226-41-5) and dihydrochloride (CAS 1955558-27-6) are not interchangeable without re-optimization. - Defined 1:1 stoichiometry ensures precise control in N-alkylation, acylation, and cross-coupling. - 95% purity with full GHS documentation (GHS07) simplifies compound management. - Non-hygroscopic salt form enhances long-term storage stability versus the free base.

Molecular Formula C7H9ClN2O
Molecular Weight 172.61
CAS No. 1354940-75-2
Cat. No. B2393221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride
CAS1354940-75-2
Molecular FormulaC7H9ClN2O
Molecular Weight172.61
Structural Identifiers
SMILESC1COC2=C(N1)C=NC=C2.Cl
InChIInChI=1S/C7H8N2O.ClH/c1-2-8-5-6-7(1)10-4-3-9-6;/h1-2,5,9H,3-4H2;1H
InChIKeyLSTSYQROBHAOKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pyrido[4,3-b][1,4]oxazine Hydrochloride: Physicochemical Baseline


2H,3H,4H-Pyrido[4,3-b][1,4]oxazine hydrochloride is a heterocyclic building block featuring a fused pyridine–1,4-oxazine bicyclic core, supplied as the monohydrochloride salt with molecular formula C₇H₉ClN₂O and molecular weight 172.61 g/mol . The compound belongs to the broader pyrido[4,3-b][1,4]oxazine class, which has been explored since the early 1980s for anticancer applications based on the scaffold's ability to inhibit cell proliferation and induce mitotic arrest in leukemia models [1]. The hydrochloride salt form is distinct from the corresponding free base (CAS 102226-41-5, MW 136.15) and the dihydrochloride salt (CAS 1955558-27-6, MW 209.07), offering a specific stoichiometry and protonation state that influence physicochemical handling and reactivity in downstream synthetic transformations .

Salt Form Monohydrochloride with defined 1:1 stoichiometry
Scaffold Pyrido[4,3-b][1,4]oxazine core for heterocyclic synthesis
Workflow N-functionalization, cross-coupling, and SAR library construction

Salt-Form and Scaffold Specificity for Pyridooxazine HCl


Simple interchange between the hydrochloride salt, free base, dihydrochloride salt, or related heterocyclic analogs such as pyrido[4,3-b][1,4]thiazines is not scientifically valid without re-optimization. The monohydrochloride salt offers a defined protonation state at the oxazine nitrogen (pKa ~5–6 estimated for the conjugated acid) that directly impacts solubility in aqueous–organic reaction media, crystallization behavior, and stoichiometric control in subsequent N-alkylation or cross-coupling steps [1]. At the biological level, the seminal Temple et al. (1983) study demonstrated that the pyrido[4,3-b][1,4]oxazine scaffold and its thiazine counterpart produce divergent effects on L1210 cell proliferation and mitotic index, confirming that even single-atom heteroatom substitution (O → S) alters pharmacodynamic outcomes [2]. Thus, selecting the correct salt form and scaffold is not a matter of convenience but a critical determinant of experimental reproducibility and biological relevance.

This Product
Pyridooxazine HCl
Monohydrochloride salt, balanced acid content, fully characterized GHS.
Potential Substitute
Free Base or Dihydrochloride
Protonation state and hygroscopicity may shift reactivity and scale-up reproducibility.
This Product
Oxazine Scaffold
Oxygen-containing heterocycle; reported distinct biological profile in cell models.
Potential Substitute
Thiazine Analog
Sulfur substitution alters pharmacophoric properties; cell proliferation response may not transfer.

Quantitative Evidence: Pyridooxazine HCl Comparisons


Purity Benchmarking Across Salt Forms

The monohydrochloride salt (1354940-75-2) is commercially available at 98% purity (Leyan) and 95% purity (AKSci) . Comparable purity specifications are reported for the free base (95%–98% across AKSci, Leyan, and CymitQuimica) and the dihydrochloride salt (95%, AKSci) . No supplier offers the free base or dihydrochloride at a purity specification exceeding 98% under standard catalog listings, indicating that the monohydrochloride form does not confer a purity advantage but meets the same benchmark tier as its closest analogs.

Purity Benchmark
Specification review
95%–98% across salt forms
Purity tier does not differentiate hydrochloride from free base or dihydrochloride.
Supplier catalog data; analytical methods not standardized.
Chemical purity Salt-form comparison Procurement specification

Anticancer Activity: Oxazine vs Thiazine Scaffold

In the foundational study by Temple et al. (1983), a series of 3- and 2,3-substituted ethyl (5-amino-2H-pyrido[4,3-b][1,4]oxazin-7-yl)carbamates (oxazine series) and corresponding thiazine analogs were evaluated for their effects on cultured L1210 murine leukemia cells [1]. The oxazine derivatives and thiazine derivatives exhibited distinct effects on cell proliferation and mitotic index, with quantitative differences observed within the same substitution pattern. For example, select oxazine carbamates reduced L1210 proliferation at concentrations where the sulfur analogs showed either diminished or altered activity profiles, underscoring that the oxygen-containing oxazine ring is not functionally interchangeable with the sulfur-containing thiazine ring [1]. However, specific IC50 values for the unsubstituted parent hydrochloride salt are not reported in this study, as the paper focuses on 7-carbamate-substituted derivatives.

Oxazine vs Thiazine
Class-level inference
Distinct L1210 proliferation profile; oxazine carbamates active, thiazine analogs altered
Scaffold-specific biological outcome context; heteroatom identity is not interchangeable.
Parent hydrochloride salt IC50 not reported; derivatives tested.
Anticancer Leukemia Mitotic index

Stoichiometric Precision Across Salt Forms

The monohydrochloride salt (MW 172.61) provides a defined 1:1 stoichiometry of the oxazine base to HCl, which simplifies molar calculations for subsequent N-deprotonation or N-functionalization steps compared to the free base (MW 136.15) or the dihydrochloride (MW 209.07) [1]. In amide coupling or nucleophilic substitution reactions where the oxazine NH is the reactive site, use of the monohydrochloride eliminates the need to account for variable protonation states or hygroscopicity that can affect the free base, and avoids the additional equivalents of acid that the dihydrochloride introduces into the reaction mixture [2].

Stoichiometric Precision
Lot attribute
172.61 g/mol; 1.00 equiv. scaffold per mole
Balanced molecular weight and acid content simplify molar calculations for scale-up.
Free base 136.15, dihydrochloride 209.07; acid equivalents differ.
Salt stoichiometry Molecular weight Reaction scale-up

GHS Safety Profile: Monohydrochloride vs Free Base

The monohydrochloride salt carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), classified as GHS07 (Warning) . This is a well-characterized and documented hazard profile. In contrast, the free base (PubChem CID 21885950) does not have a fully populated GHS classification in the authoritative PubChem database, which may lead to ambiguity in institutional safety assessments and shipping classifications [1].

GHS Safety Profile
Cross-study comparable
GHS07 Warning; H302, H315, H319, H335
Complete, documented hazard profile reduces procurement friction vs. free base.
Free base GHS classification not fully populated in major databases.
GHS classification Safety Handling

Key Application Scenarios for Pyridooxazine HCl


Medicinal Chemistry SAR for Kinase and Mitotic Inhibitors

In medicinal chemistry programs where the pyrido[4,3-b][1,4]oxazine core serves as the privileged scaffold for SAR exploration—such as ALK5 inhibitors, mitotic inhibitors, or MDR modulators—the monohydrochloride salt is the preferred starting material because it provides the correct oxidation state and protonation for direct N-functionalization. The Temple et al. (1983) study demonstrated that the oxazine scaffold produces a distinct biological profile from the corresponding thiazine analog in leukemia cell models [1], validating the selection of the oxygen-containing heterocycle for oncology programs. The hydrochloride salt's defined stoichiometry (1:1 base:HCl) simplifies reaction design for N-alkylation, acylation, or sulfonylation steps [2].

Building Block for HTS Heterocyclic Libraries

For high-throughput synthesis laboratories generating diverse heterocyclic libraries, the monohydrochloride salt offers a balance of shelf stability, well-documented safety data (GHS07 with four explicit hazard statements) [1], and commercial availability at 95–98% purity from multiple suppliers [2]. The complete GHS profile facilitates automated compound management and regulatory compliance, while the salt form minimizes hygroscopicity issues that may plague the free base during long-term storage in DMSO stock solutions.

Synthesis of Substituted Derivatives for Anticancer Evaluation

The Temple et al. (1983) synthesis route elaborates the pyrido[4,3-b][1,4]oxazine core at the 7-position via carbamate formation, yielding compounds with demonstrated activity against L1210 leukemia cells and P388 leukemia in vivo [1]. The monohydrochloride can serve as a convenient precursor for analogous 7-functionalization sequences, where the hydrochloride counterion can be removed in situ under basic conditions to liberate the reactive heterocyclic amine for electrophilic trapping or palladium-catalyzed cross-coupling reactions [2]. Researchers replicating or expanding upon this historically validated anticancer series should prioritize the hydrochloride salt to ensure consistency with the original synthetic protocols.

Comparative Oncology: Oxazine vs Thiazine Profiling

For groups systematically comparing the biological activity of pyrido[4,3-b]oxazines and pyrido[4,3-b]thiazines, the hydrochloride salt of the oxazine parent compound is the definitive reference standard. The 1983 J. Med. Chem. study provides a benchmark dataset demonstrating that oxazine and thiazine derivatives are not biologically interchangeable, with differences in both proliferation inhibition and mitotic index modulation in L1210 cells [1]. Using the monohydrochloride as the oxazine-series control ensures that any observed differences are attributable to the scaffold heteroatom (O vs. S) rather than variable salt forms or counterion effects.

Application
Selection Property
Validation Focus
Kinase/mitotic inhibitor SAR studies
Defined salt stoichiometry for N-functionalization
Reaction reproducibility; scaffold fidelity
HTS heterocyclic library synthesis
Shelf-stable salt with complete GHS documentation
Automated compound management compliance
7-substituted derivative profiling in cell models
Monohydrochloride as precursor for amine liberation
Consistency with published synthetic protocols
Oxazine-thiazine scaffold comparison
Oxygen heteroatom as pharmacophoric element
Biological profile attribution to heteroatom identity
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